molecular formula C25H29NO4S2 B5359014 (5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5359014
M. Wt: 471.6 g/mol
InChI Key: UHMWHHCKUNYUKQ-XQNSMLJCSA-N
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Description

(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxyphenyl group, and a dimethylphenoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the alkylation of the thiazolidinone intermediate with an ethoxyphenyl halide.

    Attachment of the Dimethylphenoxypropoxy Group: This is typically done through a nucleophilic substitution reaction, where the thiazolidinone derivative reacts with a dimethylphenoxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. Its unique structure could interact with various biological targets, potentially leading to new therapeutic agents.

    Materials Science: The compound’s structural features may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers can use this compound to study the interactions between small molecules and biological macromolecules, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of (5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Phenoxypropoxy Derivatives: Compounds with similar phenoxypropoxy groups may exhibit similar chemical reactivity and biological activity.

Uniqueness

What sets (5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of structural features, which may confer unique properties and activities not found in other compounds. This makes it a valuable subject for further research and development.

Properties

IUPAC Name

(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4S2/c1-5-26-24(27)23(32-25(26)31)16-19-9-11-21(22(15-19)28-6-2)30-13-7-12-29-20-10-8-17(3)18(4)14-20/h8-11,14-16H,5-7,12-13H2,1-4H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMWHHCKUNYUKQ-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCCOC3=CC(=C(C=C3)C)C)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCCCOC3=CC(=C(C=C3)C)C)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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